
1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride
概要
説明
1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity . This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-(4-Methoxyphenyl)piperazine has a melting point of 42-47 °C (lit.) .科学的研究の応用
Pharmaceutical Intermediates
“1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride” is used as an important intermediate in the preparation of various pharmaceuticals. These compounds are often utilized in the synthesis of medications aimed at treating conditions such as depression and post-traumatic stress disorder .
Antimicrobial Studies
This compound has been used in antimicrobial studies to assess its efficacy against bacterial growth. Concentrations ranging from 7.8 to 500 μg/mL have been tested to determine the minimum inhibitory concentration required to prevent bacterial development .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, particularly in the assembly, decoration, and reactivity of piperazine derivatives. These processes are crucial for developing new drugs and understanding their mechanisms of action .
Chemical Research
In chemical research, “1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride” is studied for its properties and potential applications in various fields, including materials science and biochemistry .
Synthesis Methods Development
Researchers have explored new methods for synthesizing piperazine derivatives, including this compound. Techniques such as cyclization, Ugi reaction, and photocatalytic synthesis are being developed to improve efficiency and yield .
作用機序
Target of Action
The primary target of 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . It is comparable to 3,4-methylenedioxymethamphetamine in its mode of action . This suggests that the compound interacts with its targets, leading to changes in the cellular environment and potentially influencing the behavior of the cell.
Result of Action
The compound exhibits euphoric, stimulant properties comparable to those produced by amphetamine . It has been tested for in vivo anti-allergic activities, with significant effects observed on both allergic asthma and allergic itching .
Safety and Hazards
将来の方向性
Piperazine derivatives are important intermediates in the preparation of various pharmaceuticals used to treat depression and post-traumatic stress . Therefore, the future directions of research on 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride could involve its potential applications in the pharmaceutical industry.
特性
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIPHNQDFQGCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)
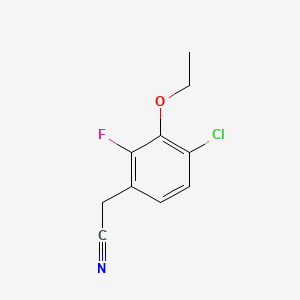

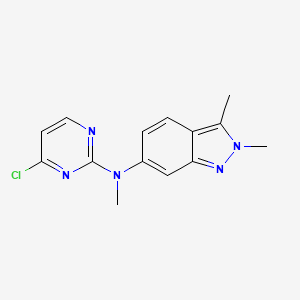
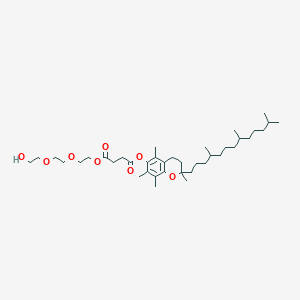
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)
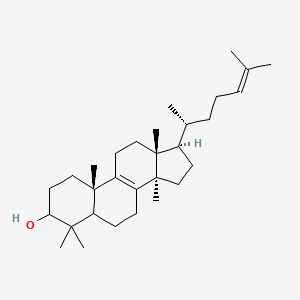
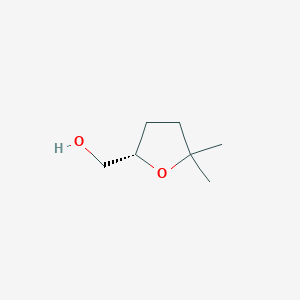

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)